molecular formula C22H24N2O3S B2654709 2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)acetamide CAS No. 893996-26-4

2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)acetamide

Cat. No. B2654709
CAS RN: 893996-26-4
M. Wt: 396.51
InChI Key: SARLRYNXKVOTKO-UHFFFAOYSA-N
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Description

The compound is an organic molecule with two 4-methoxyphenyl groups, a 4-methylthiazol group, and an acetamide group. These groups are common in many organic compounds and can contribute various properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information on the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely depend on the functional groups present and their positions in the molecule .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. Some properties might be predicted based on the structure of the compound .

Scientific Research Applications

Synthesis and Molecular Docking

  • Conventional vs. Microwave-Assisted Synthesis : A study explored the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide using both conventional and microwave-assisted protocols. This research aimed at optimizing reaction conditions to improve yields and reduce reaction times. The synthesized compounds were evaluated for their inhibition potential against various enzymes, highlighting the relevance of structural modifications on biological activities (Virk et al., 2018).

Biological Activities

  • Protein Tyrosine Phosphatase 1B Inhibitors : The synthesis and evaluation of 2-(4-methoxyphenyl)ethyl acetamide derivatives for inhibitory activity against PTP1B, a target for antidiabetic drugs, were reported. These compounds were tested in vivo for their antidiabetic potential, showcasing the importance of chemical modification in enhancing biological efficacy (Saxena et al., 2009).

Structural Studies

  • Spatial Orientations in Anion Coordination : Research on N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide demonstrated its unique spatial orientation impacting anion coordination. This study provides insights into how the structural design of compounds can influence their intermolecular interactions, crucial for developing sensor or separation technologies (Kalita & Baruah, 2010).

Antimicrobial Evaluation

  • Novel Imines and Thiazolidinones : The synthesis and antimicrobial evaluation of compounds derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide highlight the ongoing efforts to develop new antimicrobial agents. These studies underscore the potential of acetamide derivatives in contributing to the discovery of new therapeutic agents (Fuloria et al., 2009).

Antioxidant Activity

  • Coordination Complexes and Antioxidant Activity : A study focused on pyrazole-acetamide derivatives synthesized and characterized for their coordination with Co(II) and Cu(II) ions. The research evaluated the antioxidant activity of these compounds, demonstrating the role of molecular structure in modulating biological properties (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Safety data sheets (SDS) would typically provide this information .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactivity, or investigating its mechanism of action. This would likely involve a combination of experimental work and computational modeling .

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-15-20(28-22(24-15)17-6-10-19(27-3)11-7-17)12-13-23-21(25)14-16-4-8-18(26-2)9-5-16/h4-11H,12-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARLRYNXKVOTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)acetamide

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